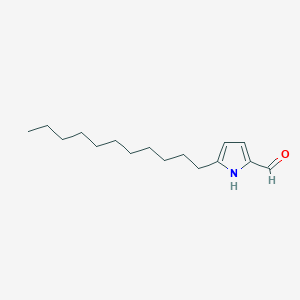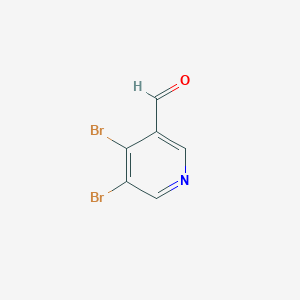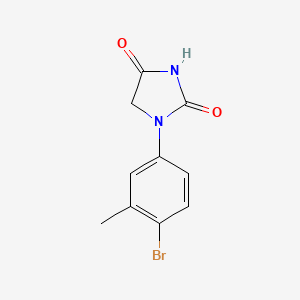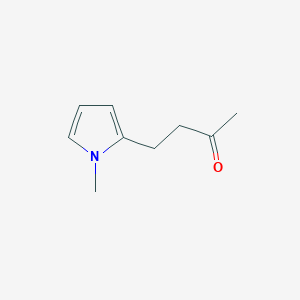
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by a pyrrole ring substituted with a butan-2-one group at the 4-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with butan-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylpyrrole: Similar in structure but lacks the butan-2-one group.
1-Methyl-2-pyrrolecarboxaldehyde: Contains an aldehyde group instead of a ketone.
1-Methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one is unique due to the presence of both a butan-2-one group and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-(1-methylpyrrol-2-yl)butan-2-one |
InChI |
InChI=1S/C9H13NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
CLGHZGLGXDZHFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CC=CN1C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
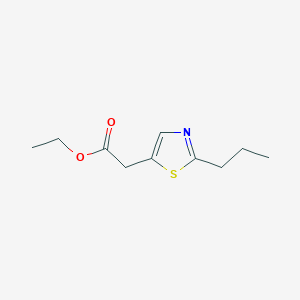

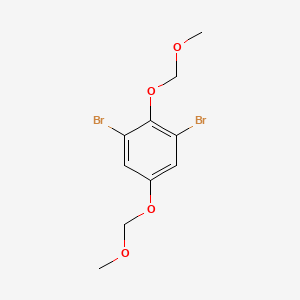
![1-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-N-methylmethanamine](/img/structure/B8614549.png)
![[(1E)-2-Cyano-1-(pyrrolidin-1-yl)ethylidene]cyanamide](/img/structure/B8614557.png)
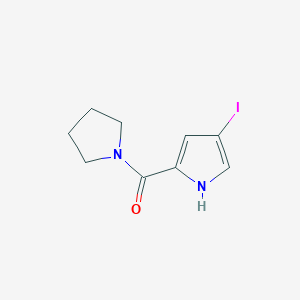
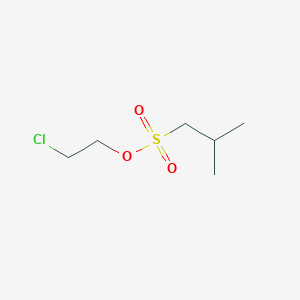
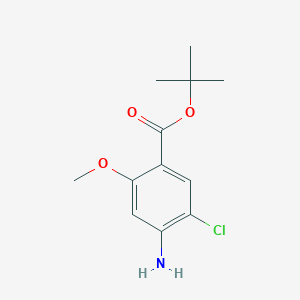
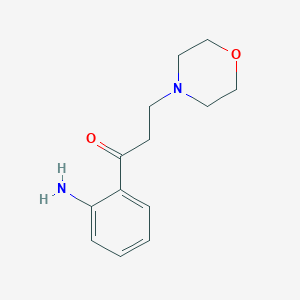
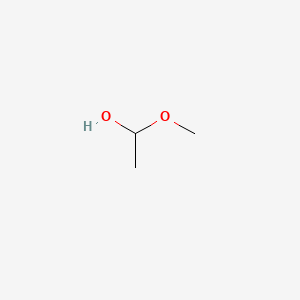
![ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B8614623.png)
